molecular formula C17H10O3 B5595914 7H-Furo[3,2-g][1]benzopyran-7-one, 3-phenyl- CAS No. 68454-20-6

7H-Furo[3,2-g][1]benzopyran-7-one, 3-phenyl-

Cat. No.: B5595914
CAS No.: 68454-20-6
M. Wt: 262.26 g/mol
InChI Key: BFXXEBJXJDDTNU-UHFFFAOYSA-N
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Description

Contextualization of Furocoumarin and Coumarin (B35378) Scaffolds in Chemical Biology

Coumarins, chemically defined by their 2H-1-benzopyran-2-one nucleus, are a vital class of heterocyclic compounds. researchgate.net This scaffold is widespread in nature, found in numerous plants, fungi, and bacteria. nih.gov The versatility of the coumarin nucleus has established it as a "privileged structure" in medicinal chemistry, meaning it can interact with diverse enzymes and receptors, leading to a wide spectrum of biological activities. nih.gov These activities include anticoagulant, antimicrobial, anti-inflammatory, and antiproliferative effects. nih.gov

Furocoumarins represent a prominent subclass of coumarins, characterized by the fusion of a furan (B31954) ring to the coumarin motif. researchgate.netrsc.org This fusion can result in either linear or angular isomers, with the linear structure, often referred to as psoralen (B192213), being a common framework. researchgate.netresearchgate.net These compounds are known for their significant biological properties, including photoreactivity with DNA. researchgate.net The inherent bioactivity of both coumarin and furocoumarin scaffolds makes them attractive starting points for the design and synthesis of new therapeutic agents. nih.gov

Significance of Phenyl Substitution in Heterocyclic Chemistry

The introduction of substituents onto a heterocyclic core is a fundamental strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. researchgate.net A phenyl group is a particularly significant substituent. Its introduction can profoundly influence a compound's characteristics in several ways:

Electronic Effects: The aromatic π-system of the phenyl ring can engage in electronic interactions with the heterocyclic core, altering electron density distribution and reactivity. rsc.org This can impact properties like intramolecular charge transfer (ICT), which is crucial for photoluminescent characteristics. mdpi.com

Hydrophobicity: The addition of a phenyl group generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.

Bioisosterism: In some contexts, a phenyl ring can act as a bioisostere for other chemical groups, allowing for the fine-tuning of biological activity.

The strategic placement of a phenyl group on a heterocyclic scaffold like a furocoumarin can therefore lead to new derivatives with enhanced or novel biological activities, making it a key area of investigation. researchgate.netnih.gov

Rationale for Investigating 7H-Furo[3,2-g]researchgate.netbenzopyran-7-one, 3-phenyl- within Advanced Organic Chemistry

The specific compound, 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl-, also known as 3-phenylfuro[3,2-g]chromen-7-one, serves as a compelling subject for investigation in advanced organic chemistry. The rationale for its study is multifaceted, combining the established biological relevance of the furocoumarin core with the modulating effects of the phenyl substituent.

Research into this molecule and its analogues is driven by the quest for novel compounds with specific biological targets. For instance, studies have explored the synthesis of various 3-substituted 6-arylfuro[3,2-g]chromen-7-ones as structural analogs of natural furocoumarins. researchgate.net The synthesis often involves the linear annelation of a furan fragment onto a 3-arylcoumarin system. researchgate.net A specific derivative, 5-((diethylamino)methyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one, has been shown to upregulate melanin (B1238610) synthesis, indicating its potential in studying melanogenesis. mdpi.com This demonstrates how modifications to the core 3-phenylfuro[3,2-g]chromen-7-one structure can lead to specific and potent biological effects.

The table below presents data from the synthesis of related 3-phenylfuro[3,2-g]chromen-7-one derivatives, highlighting the yields and physical characteristics.

Compound NameYield (%)Melting Point (°C)Molecular Formula
6-(4-Chlorophenyl)-3-phenylfuro[3,2-g]chromen-7-one81246-247C23H13ClO3
6-(3,4-Dimethoxyphenyl)-3-phenylfuro[3,2-g]chromen-7-one86232-233C25H18O5
3-(4-Methylphenyl)-6-phenylfuro[3,2-g]chromen-7-one78239-240C24H16O3
Data sourced from a study on the synthesis of structural analogs of natural 6-arylfuro[3,2-g]chromen-7-ones. researchgate.net

Overview of Research Trajectories in Novel Furobenzopyranone Compounds

Current research into novel furobenzopyranone compounds is expanding into diverse therapeutic areas, driven by the scaffold's inherent versatility. Key research trajectories include:

Anticancer Activity: A significant portion of research is dedicated to developing furobenzopyranone derivatives as anticancer agents. nih.gov Studies have shown that certain derivatives exhibit potent cytotoxicity against various human cancer cell lines. rsc.orgnih.gov For example, some furo[3,2-c]pyran-4-one derivatives have shown promising activity against breast and colon cancer cell lines. beilstein-archives.org The mechanism of action is often linked to the inhibition of critical enzymes like VEGFR-2 tyrosine kinase. rsc.org

Antimicrobial Agents: The development of new antimicrobial agents is another active area of research. Various synthetic furo[3,2-c]chromenes have been evaluated for their in vitro activity against different strains of Gram-positive and Gram-negative bacteria. nih.govnih.gov

Neuroprotective and Antidepressant Effects: Researchers are also exploring the potential of these compounds in treating central nervous system disorders. Studies on 9-alkoxy-7H-furo[3,2-g]chromen-7-ones have shown that some derivatives possess antidepressant-like effects in animal models, potentially through interaction with the serotonergic system. nih.gov

Antiviral Activity: Certain natural and synthetic chromeno[3,2-c]pyridines, which are structurally related to furobenzopyranones, have demonstrated notable antiviral activity, including against rotavirus and tobacco mosaic virus. mdpi.com

These research avenues underscore the broad therapeutic potential of the furobenzopyranone scaffold and its derivatives, solidifying its importance in the ongoing search for new and effective bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O3/c18-17-7-6-12-8-13-14(11-4-2-1-3-5-11)10-19-16(13)9-15(12)20-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXXEBJXJDDTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2C=C4C=CC(=O)OC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350427
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68454-20-6
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7h Furo 3,2 G Benzopyran 7 One, 3 Phenyl

Retrosynthetic Analysis and Strategic Disconnections for the Furobenzopyranone Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the 7H-Furo[3,2-g] organic-chemistry.orgbenzopyran-7-one core, two primary strategic disconnections can be considered, focusing on the formation of the furan (B31954) and pyranone rings.

Disconnection Strategy A: Furan Ring Formation as the Key Step

This strategy involves disconnecting the furan ring, leading to a substituted benzopyran-7-one (coumarin) intermediate. The key bond cleavages are typically C-O and C-C bonds of the furan ring. This retrosynthetic pathway suggests that a suitably functionalized coumarin (B35378) derivative can be a crucial precursor, which then undergoes a cyclization reaction to form the furan ring.

Disconnection Strategy B: Pyranone Ring Formation as the Key Step

Alternatively, the pyranone (chromenone) ring can be the focus of the disconnection. This approach breaks down the furobenzopyranone into a substituted benzofuran (B130515) precursor. The synthesis would then involve the construction of the pyranone ring onto the benzofuran scaffold.

These two main retrosynthetic pathways guide the development of synthetic routes, with the choice of strategy often depending on the availability of starting materials and the desired substitution pattern on the final molecule.

Classical Synthetic Routes to the Furo[3,2-g]benzopyran-7-one Scaffold

The construction of the furo[3,2-g]benzopyran-7-one scaffold relies on well-established organic reactions for the formation of the chromenone and furan ring systems.

The formation of the chromenone (a derivative of coumarin) portion of the molecule is often achieved through condensation reactions. Two classical methods are particularly relevant:

Pechmann Condensation : This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of the furo[3,2-g]benzopyran-7-one scaffold, a substituted resorcinol (B1680541) could be reacted with a suitable β-ketoester to form the coumarin ring. The reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids. organic-chemistry.org The mechanism proceeds through transesterification followed by intramolecular electrophilic aromatic substitution and subsequent dehydration. wikipedia.org

Perkin Reaction : The Perkin reaction provides another route to the coumarin skeleton by condensing an aromatic aldehyde (like a salicylaldehyde (B1680747) derivative) with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. longdom.orgwikipedia.orgiitk.ac.in This method can be adapted to produce the chromenone core of the target molecule.

A variation of the Pechmann condensation is the Simonis chromone (B188151) cyclization , which can lead to chromone formation from phenols and beta-ketoesters using phosphorus pentoxide as a catalyst. wikipedia.org

Once the coumarin core is established, the furan ring can be constructed through various cyclization strategies.

Paal-Knorr Furan Synthesis : This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan. organic-chemistry.orgalfa-chemistry.comwikipedia.org In the context of the furobenzopyranone synthesis, a coumarin derivative bearing a 1,4-dicarbonyl functionality or a precursor that can be converted into one would be required. This approach is one of the most fundamental methods for furan synthesis. organic-chemistry.orgwikipedia.org

Intramolecular Wittig Reaction : The Wittig reaction, which forms an alkene from a carbonyl compound and a phosphonium (B103445) ylide, can be adapted for intramolecular cyclization to form heterocyclic rings like furans. organic-chemistry.orgrsc.orgacs.orgorganic-chemistry.org A coumarin intermediate with appropriate functional groups that can undergo an intramolecular Wittig reaction can be a precursor to the furan ring. This method offers a versatile approach to highly functionalized furans under mild conditions. organic-chemistry.orgacs.org

Targeted Synthesis of 7H-Furo[3,2-g]benzopyran-7-one, 3-phenyl-

The synthesis of the specific target molecule, 7H-Furo[3,2-g] organic-chemistry.orgbenzopyran-7-one, 3-phenyl-, requires methods to introduce the phenyl group at the 3-position of the furobenzopyranone core.

The introduction of the phenyl group can be achieved either by starting with a phenyl-substituted precursor or by attaching the phenyl group to the pre-formed heterocyclic scaffold.

Starting with a Phenyl-Substituted Precursor : One efficient approach is to begin the synthesis with a molecule that already contains the phenyl group. For instance, the synthesis could start from 7-hydroxy-3-phenyl-4H-1-benzopyran-4-one. lab-chemicals.com This intermediate already possesses the chromenone core and the phenyl substituent at the desired position. The subsequent step would then be the construction of the furan ring.

Palladium-Catalyzed Cross-Coupling Reactions : For attaching the phenyl group to a pre-existing furobenzopyranone scaffold, modern cross-coupling reactions are highly effective.

Suzuki Coupling : The Suzuki reaction involves the coupling of an organoboron compound (like phenylboronic acid) with a halide or triflate in the presence of a palladium catalyst. mdpi.comnih.govacs.org A halogenated (e.g., bromo or iodo) furobenzopyranone at the 3-position could be coupled with phenylboronic acid to introduce the phenyl group.

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgscienceinfo.combyjus.com While not a direct arylation in its simplest form, variations of the Heck reaction can be employed for the synthesis of complex aromatic systems.

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Reaction Step Parameter Conditions Explored Expected Outcome
Pechmann Condensation CatalystH₂SO₄, AlCl₃, Methanesulfonic acidImproved yield and reduced side products
TemperatureRoom temperature to refluxControl of reaction rate and selectivity
Furan Cyclization Dehydrating AgentAcetic anhydride, P₂O₅, TiCl₄ researchgate.netEfficient removal of water to drive the reaction forward
SolventToluene, Dioxane, DMFSolubilization of reactants and influence on reaction pathway
Suzuki Coupling Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)High catalytic activity and turnover number
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activation of the boronic acid and influence on reaction kinetics
Solvent SystemToluene/Water, Dioxane/WaterBiphasic system to facilitate the reaction

For palladium-catalyzed reactions like the Suzuki coupling, the choice of ligand on the palladium catalyst can significantly impact the reaction's efficiency. The concentration of reactants and the stoichiometry of the reagents are also critical factors that need to be carefully controlled to achieve optimal results.

Development of Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of furocoumarins to minimize environmental impact. These approaches prioritize the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. One notable green alternative for the extraction of furocoumarins from plant matrices is supercritical fluid extraction with carbon dioxide. nih.gov This method avoids the use of organic solvents and has been successfully applied to various plants rich in these compounds. nih.gov

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in the green synthesis of furocoumarin derivatives. This technique often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. While specific examples for the direct synthesis of 3-phenyl-7H-furo[3,2-g] researchgate.netbenzopyran-7-one using this method are not extensively detailed in the provided results, the general applicability of MAOS to coumarin and furocoumarin synthesis is well-established.

Another key aspect of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. For instance, the synthesis of certain coumarin derivatives, the precursors to furocoumarins, has been achieved using organocatalysts, which avoids the need for transition metal catalysts and extra oxidants. nih.gov

Green Chemistry ApproachDescriptionAdvantages
Supercritical Fluid Extraction (CO2)Utilizes carbon dioxide in its supercritical state as a solvent for extraction from plant materials. nih.govEnvironmentally benign, avoids organic solvents, high selectivity. nih.gov
Microwave-Assisted Organic SynthesisEmploys microwave radiation to heat reactions.Reduced reaction times, increased yields, lower energy consumption.
OrganocatalysisUses small organic molecules as catalysts.Avoids toxic heavy metals, often milder reaction conditions. nih.gov

Chemoenzymatic and Biocatalytic Approaches to Furobenzopyranone Derivatization

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly routes for the derivatization of furobenzopyranones. These approaches leverage the specificity of enzymes to perform complex chemical transformations that would be challenging to achieve through traditional chemical synthesis. While the direct application of these methods to 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- is an area of ongoing research, the broader field of biocatalysis on coumarin and furan scaffolds provides a strong foundation.

Enzymes such as lipases, proteases, and oxidoreductases can be employed for various transformations, including hydrolysis, esterification, and hydroxylation of the furocoumarin core. This allows for the introduction of new functional groups at specific positions, leading to a diverse range of derivatives with potentially enhanced biological activities. The use of whole-cell biocatalysts, which contain a cascade of enzymes, can also facilitate multi-step synthetic sequences in a single pot.

Total Synthesis Strategies for Complex Furocoumarin Analogs

One common approach involves the construction of the coumarin ring followed by the annulation of the furan ring. For example, a Pechmann reaction can be used to synthesize the coumarin core, followed by reactions to build the furan moiety. researchgate.net Another strategy is the Fries rearrangement of acyloxyheteroarenes and the condensation of acylhydroxyheteroarenes with α-carbonyl compounds. nih.govresearchgate.net

A notable synthesis of a 3-phenyl-furobenzopyranone derivative involved the condensation of 7-Hydroxy-3-phenyl-[4H]-1-benzopyran-4-one with 2-bromocyclohexanone. researchgate.net Subsequent alkaline hydrolysis, dehydrogenation, and construction of the benzopyrone ring yielded the final 3-phenyl-[4H]-benzofuro(3,2-g)-1-benzopyran-4-one. researchgate.net

More recent methods for the synthesis of linear furocoumarins include a one-pot Nef reaction and intramolecular cyclocondensation, which provides an efficient route to the benzofuran ring. researchgate.net This strategy allows for the convenient synthesis of various furocoumarin derivatives with different substituents on the coumarin ring through a subsequent Pechmann reaction. researchgate.net

Synthetic StrategyKey Reactions
Furan Ring AnnulationPechmann reaction for coumarin core, followed by furan ring formation. researchgate.net
Fries RearrangementRearrangement of acyloxyheteroarenes. nih.govresearchgate.net
Condensation ReactionsCondensation of acylhydroxyheteroarenes with α-carbonyl compounds. nih.govresearchgate.net
One-Pot Nef ReactionNef reaction and intramolecular cyclocondensation for benzofuran ring construction. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 7h Furo 3,2 G Benzopyran 7 One, 3 Phenyl

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula. For 7H-Furo[3,2-g] hmdb.cabenzopyran-7-one, 3-phenyl-, with a chemical formula of C₁₇H₁₀O₃, the expected exact mass can be calculated and compared against the experimental value. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed. libretexts.orgnih.gov The resulting data provides strong evidence for the molecular formula, distinguishing it from other potential isobaric compounds.

Table 1: Illustrative HRMS Data for C₁₇H₁₀O₃

Ion Adduct Calculated m/z Observed m/z Mass Error (ppm)
[M+H]⁺ 263.0703 263.0701 -0.76

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further support the proposed structure. Cleavage patterns, such as retro-Diels-Alder (RDA) reactions common in flavonoids, can reveal the connectivity of the fused ring system. libretexts.org

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multidimensional techniques are essential for a complete and unambiguous assignment of the complex structure of 7H-Furo[3,2-g] hmdb.cabenzopyran-7-one, 3-phenyl-.

A combination of two-dimensional (2D) NMR experiments is used to piece together the molecular puzzle. emerypharma.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is used to identify adjacent protons, for example, within the phenyl ring and across the furan (B31954) and pyranone rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It allows for the definitive assignment of the carbon atom attached to each proton in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). It is crucial for identifying connectivity across quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the ring junctions, thereby assembling the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the relative stereochemistry and conformation of the molecule, for instance, by observing through-space interactions between protons on the phenyl ring and those on the furobenzopyranone core.

Table 2: Illustrative ¹H and ¹³C NMR Assignments for 7H-Furo[3,2-g] hmdb.cabenzopyran-7-one, 3-phenyl-

Position δ ¹³C (ppm) δ ¹H (ppm, mult., J in Hz) Key HMBC Correlations (¹H → ¹³C)
2 145.5 7.85 (s) C-3, C-3a, C-9a
3 125.0 - -
3a 118.9 - -
4 116.2 7.45 (s) C-5, C-9b, C=O
5 126.5 7.60 (s) C-4, C-5a, C-9b
5a 120.1 - -
7 (C=O) 161.0 - -
9 106.8 6.80 (d, 2.2) C-3a, C-9a, C-9b
9a 149.5 - -
9b 155.0 - -
1' (Ph) 131.5 - -
2', 6' (Ph) 128.8 7.55 (d, 7.5) C-3, C-4'
3', 5' (Ph) 129.2 7.40 (t, 7.5) C-1', C-5'

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information that is inaccessible in solution. nih.govwikipedia.org For 7H-Furo[3,2-g] hmdb.cabenzopyran-7-one, 3-phenyl-, ssNMR would be particularly valuable for characterizing polymorphic forms—different crystalline arrangements of the same molecule. These polymorphs can have distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. emory.edu Differences in the chemical shifts and the presence of split signals in the ssNMR spectra can be used to identify and distinguish between different polymorphs, providing insights into their unique crystal packing environments.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.comrenishaw.com These two techniques are complementary.

FTIR Spectroscopy: In the FTIR spectrum of 7H-Furo[3,2-g] hmdb.cabenzopyran-7-one, 3-phenyl-, strong absorption bands would be expected for the lactone carbonyl (C=O) group, typically around 1720-1740 cm⁻¹. Other characteristic bands would include C=C stretching vibrations from the aromatic and heterocyclic rings (approx. 1600-1450 cm⁻¹) and C-O stretching vibrations from the furan and lactone ether linkages (approx. 1250-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, especially for the C=C bonds of the phenyl and fused aromatic systems. The combination of FTIR and Raman data allows for a more complete vibrational assignment. spectroscopyonline.com

Table 3: Illustrative Vibrational Spectroscopy Data

Functional Group FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
C-H (aromatic) 3100-3000 3100-3000 Stretching
C=O (lactone) ~1735 ~1735 Stretching
C=C (aromatic) ~1610, 1580, 1490 ~1610, 1580, 1490 Stretching

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a precise electron density map and, from that, a model of the atomic positions with high accuracy. This technique would unequivocally confirm the connectivity of the 7H-Furo[3,2-g] hmdb.cabenzopyran-7-one, 3-phenyl- skeleton. Furthermore, it would reveal detailed information about bond lengths, bond angles, and torsion angles. For chiral compounds, X-ray crystallography can determine the absolute configuration. It also provides invaluable insights into the intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, that govern the crystal packing arrangement in the solid state. wikipedia.org

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

While 7H-Furo[3,2-g] hmdb.cabenzopyran-7-one, 3-phenyl- is not inherently chiral, derivatives of this scaffold can be. In cases where chiral centers are present, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing the stereochemistry in solution. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectra, often referred to as Cotton effects, are highly sensitive to the three-dimensional arrangement of chromophores in the molecule. By comparing experimental CD spectra with those predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a chiral center can often be determined.

Advanced Electron Microscopy Techniques for Morphological Investigations

A comprehensive review of scientific literature indicates a notable absence of specific studies employing advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), for the morphological investigation of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl-. While the synthesis and biological activities of various psoralen (B192213) derivatives have been subjects of research, detailed characterization of their solid-state morphology, including particle size, shape, and surface topography, is not extensively reported.

Electron microscopy is a powerful tool for elucidating the micro- and nanostructural characteristics of chemical compounds, which can be crucial for understanding their physical properties and behavior. For instance, SEM provides high-resolution imaging of a sample's surface, revealing details about its texture, crystal habit, and aggregation state. TEM, on the other hand, offers insights into the internal structure, crystallinity, and morphology of materials at an even higher resolution.

In the broader context of furanocoumarin research, structural elucidation is often confirmed using techniques like X-ray single-crystal diffraction, which provides precise information about the molecular and crystal structure. One study on a series of synthesized psoralen derivatives confirmed their structures using this method. mdpi.com However, this technique does not provide the same morphological information as electron microscopy.

The lack of published data on the electron microscopy of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- suggests a gap in the current body of research. Such studies could provide valuable information regarding the compound's physical characteristics, which are important for various applications.

Research Findings

Based on the available literature, there are no specific research findings to report regarding the morphological investigation of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- using advanced electron microscopy techniques.

Data Tables

Due to the absence of research data in this specific area, no data tables can be generated.

Chemical Reactivity and Derivatization Strategies for 7h Furo 3,2 G Benzopyran 7 One, 3 Phenyl

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) and Phenyl Moieties

The structure of 3-phenyl-7H-furo[3,2-g] google.combenzopyran-7-one presents two distinct aromatic rings susceptible to electrophilic aromatic substitution (EAS): the benzene ring of the coumarin (B35378) core and the pendant 3-phenyl group. The regioselectivity of these reactions is governed by the electronic effects of the substituents on each ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The benzene portion of the furocoumarin is influenced by both the electron-donating ether-like oxygen of the furan (B31954) ring and the electron-withdrawing lactone functionality of the pyrone ring. The activating, ortho-para directing effect of the ether oxygen typically dominates, directing incoming electrophiles to the positions ortho and para to it. Conversely, the lactone group deactivates the ring. This interplay dictates the substitution pattern on the core structure.

The pendant phenyl group at the 3-position can also undergo EAS. The furocoumarin moiety acts as a substituent on this ring. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, typically requiring acid catalysis to generate the active electrophile. wikipedia.orgmasterorganicchemistry.com For instance, nitration is achieved using a nitrating mixture (HNO₃/H₂SO₄) to generate the nitronium ion (NO₂⁺). wikipedia.org The precise location of substitution (ortho, meta, or para) on the phenyl ring depends on the directing influence of the furocoumarin substituent.

Table 4.1: Representative Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Position of SubstitutionProduct Type
NitrationHNO₃, H₂SO₄Benzene ring, Phenyl groupNitro-substituted derivative
BrominationBr₂, FeBr₃Benzene ring, Phenyl groupBromo-substituted derivative
Friedel-Crafts AcylationRCOCl, AlCl₃Benzene ring, Phenyl groupAcyl-substituted derivative
SulfonationFuming H₂SO₄Benzene ring, Phenyl groupSulfonic acid derivative

Nucleophilic Additions and Substitutions at Carbonyl and Alkene Positions

The pyrone ring of the furocoumarin system contains an α,β-unsaturated lactone, which is a key site for nucleophilic attack. This system presents two primary electrophilic centers: the carbonyl carbon and the β-carbon of the pyrone double bond (C4).

Nucleophilic attack can occur directly at the carbonyl carbon (a 1,2-addition), which can lead to the opening of the lactone ring, particularly with strong nucleophiles like organometallic reagents. More commonly, the system undergoes conjugate or Michael addition (a 1,4-addition), where a soft nucleophile adds to the C4 position. wikipedia.orgyoutube.com This type of reaction is prevalent for α,β-unsaturated carbonyl compounds and allows for the introduction of a wide array of substituents. nih.gov Nucleophiles such as amines, thiols, and stabilized carbanions (e.g., from malonates) can participate in Michael additions. wikipedia.orgresearchgate.net

Table 4.2: Nucleophilic Addition Reactions on the Furocoumarin Core

NucleophileType of AdditionPotential Product
Grignard Reagent (RMgX)1,2-AdditionLactone ring-opened tertiary alcohol
Amine (R₂NH)1,4-Addition (Aza-Michael)4-Amino-dihydrofurocoumarin derivative
Thiol (RSH)1,4-Addition (Thia-Michael)4-Thioether-dihydrofurocoumarin derivative
Enolate1,4-Addition (Michael)4-Alkyl-dihydrofurocoumarin derivative

Photochemical Transformations of the Furobenzopyranone System

Furocoumarins are renowned for their photochemical reactivity, a property central to their biological applications. nih.gov Upon irradiation with ultraviolet A (UVA) light (320-400 nm), they can engage in [2+2] photocycloaddition reactions. nih.gov The two photoreactive sites are the 3,4-double bond of the pyrone ring and the 4',5'-double bond of the furan ring.

These compounds can intercalate into DNA and, upon photoactivation, form covalent monoadducts with pyrimidine (B1678525) bases, primarily thymine. nih.govnih.govsciencedaily.com A second photo-event can lead to the formation of an interstrand cross-link if the furocoumarin is suitably positioned, a reaction that has significant biological consequences. medicaljournalssweden.se The reaction proceeds via the triplet excited state of the furocoumarin. nih.gov The 3-phenyl substituent may influence the efficiency and selectivity of these photoreactions. In addition to reacting with biological substrates, furocoumarins can also undergo photodimerization, where two molecules react with each other to form a cyclobutane (B1203170) dimer. mdpi.com

Table 4.3: Photochemical Reactions of the Furobenzopyranone System

Reaction TypeReactant PartnerWavelengthProduct
[2+2] PhotocycloadditionThymine (in DNA)UVA (320-400 nm)Covalent furan-side or pyrone-side monoadduct
DNA Cross-linkingDNAUVA (320-400 nm)Interstrand cross-link
PhotodimerizationSecond molecule of furocoumarinUVA (320-400 nm)Cyclobutane dimer

Regioselective Functionalization of the Furan Ring

The furan ring within the furocoumarin scaffold is an electron-rich heterocycle and is amenable to electrophilic substitution. rsc.org This allows for regioselective functionalization, providing a route to novel derivatives. Reactions such as the Vilsmeier-Haack reaction introduce a formyl group onto the furan ring. wikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like DMF, to install an aldehyde functionality. wikipedia.org

Other important strategies include metalation followed by quenching with an electrophile. Deprotonation with a strong base can generate a nucleophilic organometallic intermediate that can then react with various electrophiles (e.g., alkyl halides, aldehydes, CO₂), allowing for the introduction of a wide range of substituents onto the furan ring. Halogenation at the furan ring is also a key transformation, providing precursors for further cross-coupling reactions. mdpi.com

Table 4.4: Regioselective Functionalization of the Furan Ring

ReactionReagentsFunctional Group Introduced
Vilsmeier-HaackPOCl₃, DMFFormyl (-CHO)
HalogenationN-Bromosuccinimide (NBS)Bromo (-Br)
Metalation-Alkylationn-BuLi, then R-XAlkyl (-R)
Metalation-Carboxylationn-BuLi, then CO₂Carboxylic acid (-COOH)

Transition Metal-Catalyzed Coupling Reactions for Further Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 3-phenyl-7H-furo[3,2-g] google.combenzopyran-7-one scaffold. To utilize these methods, a halide or triflate "handle" must first be installed on one of the aromatic rings or the furan ring. This is typically achieved through electrophilic halogenation. thieme.de

Once a halo-derivative is obtained, a variety of coupling reactions can be employed. The Sonogashira reaction, for example, couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, forming a C-C triple bond. wikipedia.orglibretexts.orgyoutube.comnih.govorganic-chemistry.org The Suzuki coupling reaction pairs an organoboron compound with a halide, while the Heck reaction couples the halide with an alkene. These reactions provide access to a vast chemical space, enabling the synthesis of complex derivatives with tailored properties.

Table 4.5: Transition Metal-Catalyzed Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
SonogashiraTerminal AlkynePd(PPh₃)₄, CuI, BaseAryl-Alkyne (C-C)
SuzukiBoronic Acid/EsterPd(PPh₃)₄, BaseAryl-Aryl (C-C)
HeckAlkenePd(OAc)₂, Ligand, BaseAryl-Alkene (C-C)
Buchwald-HartwigAminePd Catalyst, Ligand, BaseAryl-Nitrogen (C-N)
StilleOrganostannanePd CatalystAryl-Aryl/Vinyl (C-C)

Synthesis of Probes and Bioconjugates for Mechanistic Studies

The derivatization strategies outlined above are instrumental in the synthesis of molecular probes and bioconjugates for mechanistic studies. By incorporating reporter groups such as biotin, fluorophores, or spin labels, researchers can track the molecule's distribution, binding, and metabolic fate.

A common strategy involves introducing a functional group, such as a carboxylic acid or an amine, onto the furocoumarin scaffold via one of the previously described reactions. This functional group can then be used as a handle for conjugation. For example, a psoralen (B192213) derivative containing a linker arm can be synthesized and subsequently attached to biotin. google.comnih.govresearchgate.netthermofisher.comthermofisher.com

Another powerful technique is "click chemistry," specifically the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition. jocpr.comresearchgate.netrsc.orgnih.gov To utilize this, an alkyne or azide (B81097) moiety is incorporated into the furocoumarin structure. This "clickable" derivative can then be efficiently and specifically conjugated to a biomolecule or reporter group bearing the complementary azide or alkyne functionality, even in complex biological mixtures. nih.gov These probes are invaluable for identifying cellular targets and elucidating mechanisms of action.

Table 4.6: Strategies for the Synthesis of Probes and Bioconjugates

StrategyFunctional Handle on FurocoumarinReporter/Biomolecule HandleLinkage Formed
Amide CouplingCarboxylic Acid (-COOH)Amine (-NH₂)Amide Bond
Amide CouplingAmine (-NH₂)Activated Carboxylic AcidAmide Bond
Click Chemistry (CuAAC/SPAAC)Terminal AlkyneAzide (-N₃)Triazole Ring
Click Chemistry (CuAAC/SPAAC)Azide (-N₃)AlkyneTriazole Ring
Thioether LinkageMaleimideThiol (-SH)Thioether Bond

Theoretical and Computational Investigations of 7h Furo 3,2 G Benzopyran 7 One, 3 Phenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl-. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl-, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine key reactivity descriptors. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. Other global reactivity descriptors calculated include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters collectively provide a quantitative measure of the molecule's reactivity and stability. scielo.org.bo

ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalCorrelates with the ability to donate electrons.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalCorrelates with the ability to accept electrons.
ΔE (HOMO-LUMO gap)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)(I + A) / 2Measure of the ability to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)χ2 / (2η)Propensity of a species to accept electrons.

Ab Initio Methods for Excited State Properties

Ab initio methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in studying the excited state properties of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl-. rsc.orgnih.govresearchgate.net These calculations are crucial for understanding the molecule's photophysical and photochemical behavior, such as its absorption and fluorescence spectra. TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π*). This information is vital for interpreting experimental UV-Vis spectra and understanding the mechanisms of photosensitization, a key biological activity of many furocoumarins. nih.govscirp.org

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- are explored through conformational analysis. Molecular mechanics (MM) force fields, such as MMFF94, are often used to perform systematic searches for low-energy conformers. researchgate.netmdpi.comnih.gov These methods calculate the steric energy of the molecule as a function of its geometry, allowing for the identification of the most stable conformations. The orientation of the phenyl group relative to the furobenzopyranone core is a key conformational variable. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time, revealing the accessible conformational space under specific conditions.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl-. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govrsc.orgresearchgate.netmdpi.com By comparing the calculated chemical shifts with experimental data, the accuracy of the computed structure can be validated. Similarly, computational methods can predict infrared (IR) vibrational frequencies, which correspond to the absorption peaks in an experimental IR spectrum.

Molecular Docking and Dynamics Simulations for Receptor Interaction Studies

To understand the potential biological activity of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl-, molecular docking and molecular dynamics simulations are employed. Molecular docking predicts the preferred binding orientation of the molecule within the active site of a biological target, such as an enzyme or DNA. mdpi.commdpi.com For furocoumarins, a key interaction is the intercalation between DNA base pairs. nih.gov Docking studies can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Following docking, molecular dynamics simulations can be used to assess the stability of the predicted binding mode over time and to investigate the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furobenzopyranone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For furobenzopyranone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be applied. researchgate.netnih.gov These models use calculated steric and electrostatic fields around the molecules to correlate with their observed activities, such as anticancer or antimicrobial effects. nih.gov QSAR studies on furobenzopyranone derivatives can help in identifying the key structural features that are important for their biological activity and can guide the design of new, more potent analogues. researchgate.net

Investigation of Reaction Mechanisms and Transition States using Computational Approaches

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights into reaction pathways, intermediate structures, and the energetics of transition states. While specific theoretical studies detailing the reaction mechanisms for the synthesis of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl-, are not extensively available in the current body of scientific literature, it is possible to postulate and analyze a plausible synthetic route through the lens of computational approaches. A common and effective method for the synthesis of such furocoumarins involves the O-alkylation of a hydroxycoumarin precursor followed by an intramolecular cyclization.

A likely synthetic pathway begins with a suitably substituted 7-hydroxycoumarin, which undergoes O-alkylation with a phenacyl halide (e.g., 2-bromo-1-phenylethan-1-one). The resulting ether intermediate then undergoes an acid- or base-catalyzed intramolecular cyclization to form the fused furan (B31954) ring, yielding the final 3-phenyl-7H-furo[3,2-g]chromen-7-one structure.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intricacies of such a reaction sequence. These theoretical calculations can map out the potential energy surface of the reaction, identifying the most energetically favorable pathway. Key aspects that can be investigated include the calculation of activation energies (ΔG‡) for each step, the energies of reaction intermediates and products, and the geometries of the transition states.

The investigation would typically proceed by modeling the two key steps:

O-alkylation: The nucleophilic attack of the hydroxyl group of the coumarin (B35378) on the electrophilic carbon of the phenacyl halide.

Intramolecular Cyclization: The subsequent ring-closing reaction to form the furan moiety.

For each step, the structures of the reactants, transition state (TS), and products are optimized to find the lowest energy conformations. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. The energy difference between the reactants and the transition state defines the activation barrier, which is a critical factor in determining the reaction rate.

While specific data for 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- is not available, a hypothetical set of results from a DFT study on a plausible reaction mechanism is presented below for illustrative purposes. These values are representative of what would be expected for such a reaction, based on computational studies of similar organic transformations, such as the Pechmann condensation for coumarin synthesis. researchgate.netacs.org

Illustrative Data for a Proposed Reaction Mechanism

The following table presents hypothetical relative free energies (ΔG) calculated for the key species in a proposed two-step synthesis. The energies are given in kcal/mol, relative to the starting reactants.

SpeciesDescriptionHypothetical Relative Free Energy (ΔG, kcal/mol)
Reactants7-hydroxycoumarin + 2-bromo-1-phenylethan-1-one0.0
TS1Transition state for O-alkylation22.5
Intermediate7-(2-oxo-2-phenylethoxy)coumarin-5.2
TS2Transition state for intramolecular cyclization28.7
Product7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl--15.8

Disclaimer: The data in this table is illustrative and hypothetical, designed to represent typical results from a computational study. It is not based on published experimental or computational results for this specific reaction.

From this illustrative data, the intramolecular cyclization (TS2) would be the rate-determining step, as it possesses the highest activation energy (28.7 kcal/mol relative to the reactants).

A detailed computational analysis would also provide insights into the geometry of the transition states. For TS1 (O-alkylation) , one would expect to observe the partial formation of the O-C bond between the coumarin oxygen and the alkyl halide carbon, and the partial breaking of the C-Br bond. For TS2 (Intramolecular Cyclization) , the geometry would show the incipient bond formation between a carbon of the coumarin benzene (B151609) ring and a carbon of the phenacyl side chain, leading to the formation of the new five-membered furan ring. The analysis of bond lengths and angles in these transition state structures provides a static picture of the dynamic process of bond formation and cleavage.

Mechanistic Biological Investigations of 7h Furo 3,2 G Benzopyran 7 One, 3 Phenyl

In Vitro Cellular Models for Bioactivity Profiling

Studies on Cellular Proliferation and Viability in Defined Cell Lines

No specific studies detailing the effects of 7H-Furo[3,2-g] nih.govbenzopyran-7-one, 3-phenyl- on the proliferation and viability of defined cell lines were identified. Research on other furocoumarin derivatives has shown a range of activities, but this cannot be directly attributed to the 3-phenyl variant.

Apoptosis and Necrosis Pathway Elucidation in Cellular Systems

Detailed investigations into the induction of apoptosis or necrosis by 7H-Furo[3,2-g] nih.govbenzopyran-7-one, 3-phenyl- are not available. While a related compound, 3,5-dimethyl-H-furo[3,2-g]chromen-7-one, has been shown to induce apoptosis in human hepatoma HepG2 cells through both extrinsic and intrinsic pathways in a p53-dependent manner, it is not scientifically sound to assume the same mechanism for the 3-phenyl derivative without direct experimental evidence. nih.gov

Molecular Target Identification and Validation

Enzyme Inhibition and Activation Studies

There is no specific information available regarding the inhibitory or activatory effects of 7H-Furo[3,2-g] nih.govbenzopyran-7-one, 3-phenyl- on specific enzymes.

Receptor Binding and Signaling Pathway Modulation

While there is no direct evidence for receptor binding of 7H-Furo[3,2-g] nih.govbenzopyran-7-one, 3-phenyl-, a study on a series of 3-alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones demonstrated their activity as blockers of the voltage-gated potassium channel Kv1.3. nih.gov The "3-aryl" category could potentially include a phenyl substituent, suggesting a possible area for future investigation for the specific compound of interest. However, without explicit mention, this remains speculative.

Protein-Ligand Interaction Analysis

No protein-ligand interaction analyses for 7H-Furo[3,2-g] nih.govbenzopyran-7-one, 3-phenyl- have been published.

Investigation of Cellular Uptake and Intracellular Localization Mechanisms

The cellular uptake and intracellular distribution of furocoumarins are critical determinants of their biological activity. While specific studies on the cellular uptake of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- are not extensively detailed in the available literature, research on related furocoumarins provides insights into the likely mechanisms. Furocoumarins present in grapefruit juice, for instance, have been shown to be taken up by Caco-2 cells, a model for the intestinal epithelium. This uptake can lead to the inhibition of drug efflux transporters like P-glycoprotein (P-gp), thereby increasing the intracellular concentration of various compounds. The lipophilic nature of the furocoumarin backbone facilitates passive diffusion across the cell membrane. Once inside the cell, psoralens, a parent compound of this class, are known to intercalate into DNA. The specific intracellular localization of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- would likely depend on the cellular context and the presence of specific binding partners.

Modulation of Gene Expression and Protein Synthesis at the Transcriptional and Translational Levels

Investigations into a derivative, 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC), have demonstrated significant effects on gene and protein expression, particularly in the context of melanogenesis. In B16 melanoma cells and human melanocytes, 5D3PC has been shown to upregulate the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). This upregulation occurs at the transcriptional level, driven by an increase in the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.

The signaling pathways leading to this increased gene expression involve the activation of the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway. Treatment with 5D3PC leads to increased intracellular cAMP levels and subsequent phosphorylation of the cAMP-responsive element-binding protein (p-CREB). Additionally, the mitogen-activated protein kinase (MAPK) signaling pathway is implicated, with increased phosphorylation of p38 MAPK and c-Jun N-terminal kinase (p-JNK) observed in 5D3PC-treated cells. These signaling events converge to enhance the transcriptional activity of MITF, thereby boosting the synthesis of melanin (B1238610).

Table 1: Effect of 5D3PC on Melanogenesis-Related Gene and Protein Expression

Gene/ProteinEffect of 5D3PC TreatmentSignaling Pathway Implicated
TYRUpregulationcAMP/PKA, MAPK
TRP-1UpregulationcAMP/PKA, MAPK
TRP-2UpregulationcAMP/PKA, MAPK
MITFUpregulationcAMP/PKA, MAPK
p-CREBIncreased PhosphorylationcAMP/PKA
p-p38 MAPKIncreased PhosphorylationMAPK
p-JNKIncreased PhosphorylationMAPK

Structure-Activity Relationship (SAR) Studies of 7H-Furo[3,2-g]benzopyran-7-one, 3-phenyl- and its Analogs

Structure-activity relationship (SAR) studies on 3-phenylcoumarins and psoralen (B192213) derivatives have provided valuable insights into the structural features that govern their biological activities. The 3-phenyl group is a common motif in compounds with a range of pharmacological effects, and modifications to this group, as well as to the furocoumarin core, can significantly alter their potency and selectivity.

For instance, in the context of monoamine oxidase B (MAO-B) inhibition by 3-phenylcoumarins, the substitution pattern on both the phenyl ring and the coumarin (B35378) nucleus is critical. The addition of methoxy, hydroxyl, and acetoxy groups has been shown to influence inhibitory activity. nih.gov The planarity of the coumarin moiety and the torsion angle of the 3-phenyl ring are also important structural determinants. nih.govresearchgate.net

In a study of a large library of psoralen derivatives, it was found that the introduction of positively charged substituents generally enhanced cytotoxicity. nih.govnih.gov This is thought to be due to increased affinity for DNA, a primary target for many psoralens. nih.govnih.gov The nature and position of substituents on the furocoumarin scaffold can therefore be tailored to optimize a desired biological outcome, whether it be anticancer, anti-inflammatory, or other therapeutic effects.

Mechanistic Studies on Oxidative Stress and Antioxidant Pathways

Furocoumarins, as a class of flavonoids, are known to possess antioxidant properties. They can act as scavengers of reactive oxygen species (ROS) and modulate cellular antioxidant defense mechanisms. While direct studies on 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- are limited, the general antioxidant activities of coumarins have been documented. These compounds can mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of these molecules is often attributed to their chemical structure, which allows them to donate electrons and stabilize free radicals.

Immunomodulatory Mechanisms in Controlled In Vitro Systems

Psoralen and its derivatives have been shown to exert immunomodulatory effects, particularly in the context of photochemotherapy (PUVA), where they are activated by UVA light. In vitro studies have demonstrated that psoralens can affect the proliferation of human lymphocytes. Depending on the specific furocoumarin and the experimental conditions, they can either inhibit or, in some cases, enhance lymphocyte activation. For example, 8-methoxypsoralen (8-MOP) in combination with UVA light has been shown to induce leukocyte hyporesponsiveness and apoptosis in peripheral blood mononuclear cells. frontiersin.org This immunosuppressive effect is mediated in part through the Fas/FasL system and a decrease in the expression of co-stimulatory molecules and pro-inflammatory cytokines. frontiersin.org Monofunctional psoralens have also been shown to induce systemic, antigen-specific immunosuppression, suggesting that these compounds can modulate T-lymphocyte activity. mdpi.com

Anti-inflammatory Mechanisms via Specific Cellular Pathways

The anti-inflammatory properties of 3-arylcoumarins and psoralen derivatives have been attributed to their ability to modulate key inflammatory signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. nih.gov In lipopolysaccharide (LPS)-stimulated macrophages, certain 3-arylcoumarins have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. bohrium.com This inhibition is often a result of the downregulation of inducible nitric oxide synthase (iNOS) expression.

Furthermore, psoralen derivatives have been found to suppress the expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade that is responsible for the production of prostaglandins. nih.govnih.gov The anti-inflammatory effects of these compounds are also mediated through the MAPK signaling pathway. For example, the psoralen derivative 8-hydroxypsoralen (xanthotoxol) has been shown to suppress the LPS-stimulated phosphorylation of p38 MAPK and JNK in RAW 264.7 macrophage cells. By inhibiting these pathways, 3-phenyl-furocoumarin derivatives can reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Table 2: Anti-inflammatory Mechanisms of 3-Arylcoumarin and Psoralen Analogs

MechanismKey Molecular TargetsObserved Effect
Inhibition of Inflammatory MediatorsNO, ProstaglandinsDecreased Production
Downregulation of Pro-inflammatory EnzymesiNOS, COX-2Decreased Expression
Modulation of Signaling PathwaysNF-κB, MAPK (p38, JNK)Inhibition of Activation/Phosphorylation
Reduction of Pro-inflammatory CytokinesIL-6, TNF-αDecreased Expression

Advanced Applications of 7h Furo 3,2 G Benzopyran 7 One, 3 Phenyl and Its Derivatives

Utilization in Photophysical Research and Material Sciences

The unique electronic structure of 7H-Furo[3,2-g] nih.govbenzopyran-7-one, 3-phenyl- endows it with interesting photophysical properties, making it a candidate for several applications in photophysical research and the development of new materials.

Fluorescent Probes and Markers for Biological Imaging

While the parent furocoumarin structure is known for its fluorescent properties, the development of 7H-Furo[3,2-g] nih.govbenzopyran-7-one, 3-phenyl- and its derivatives as fluorescent probes for biological imaging is an emerging area of research. The fluorescence of coumarin-based dyes is often sensitive to the local environment, such as polarity and pH, which can be exploited for developing targeted probes. clockss.org The introduction of the 3-phenyl group can modulate the fluorescence quantum yield and lifetime of the psoralen (B192213) core. clockss.org

Researchers are exploring the synthesis of various derivatives to enhance their utility as biological markers. For instance, the introduction of specific functional groups to the phenyl ring or other parts of the furocoumarin scaffold can enable targeted binding to particular cellular components or biomolecules. The photophysical properties of such probes, including their absorption and emission wavelengths, are crucial for their application in fluorescence microscopy and other bio-imaging techniques. nih.gov

Table 1: Photophysical Properties of Selected Furocoumarin Derivatives

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (Φ) Reference
7-hydroxycoumarin 350 450 >0.5 clockss.org
7-aminocoumarin ~350 Blue fluorescence High clockss.org

This table presents data for related coumarin (B35378) and psoralen derivatives to provide context for the potential photophysical properties of 3-phenyl- substituted analogs.

Applications in Organic Light-Emitting Diodes (OLEDs)

The development of novel organic materials is crucial for advancing Organic Light-Emitting Diode (OLED) technology. Compounds with high fluorescence quantum yields and good thermal stability are sought after for use as emitters in OLED devices. While specific studies on the application of 7H-Furo[3,2-g] nih.govbenzopyran-7-one, 3-phenyl- in OLEDs are limited, the broader class of coumarin derivatives has been investigated for their electroluminescent properties. The strong blue fluorescence of many coumarin derivatives makes them attractive candidates for blue emitters, which are essential for full-color displays and white lighting applications. clockss.org The introduction of a phenyl group at the 3-position can influence the electronic properties and molecular packing of the material, which are critical factors for charge transport and emission efficiency in an OLED. Further research is needed to fully evaluate the potential of 3-phenyl psoralen derivatives in this field.

Development of Photosensitizers for Non-Clinical Applications

Psoralens are well-known photosensitizers, compounds that can induce chemical changes in other molecules upon light absorption. nih.gov This property is the basis for their use in photodynamic therapy (PDT). nih.govnih.gov In non-clinical settings, photosensitizers are utilized in a variety of applications, such as photopolymerization, photocatalysis, and the inactivation of pathogens.

The 3-phenyl substitution on the psoralen core can influence the efficiency of intersystem crossing to the triplet state, which is a key step in the photosensitization process. researchgate.netresearchgate.net This modification can also affect the absorption spectrum, potentially shifting it to longer wavelengths, which is often desirable for deeper light penetration in certain applications. Research in this area focuses on characterizing the photochemical properties of 7H-Furo[3,2-g] nih.govbenzopyran-7-one, 3-phenyl- and its derivatives to assess their suitability for these non-clinical applications. The generation of reactive oxygen species, such as singlet oxygen, upon irradiation is a key parameter that is often evaluated. nih.gov

Role in Analytical Chemistry Methodologies

The structural features of 7H-Furo[3,2-g] nih.govbenzopyran-7-one, 3-phenyl- also lend themselves to applications in analytical chemistry, particularly in the development of sensors and separation techniques.

Chemo-sensors and Biosensors for Specific Analytes

The development of fluorescent chemosensors for the detection of various analytes, such as metal ions and small molecules, is a vibrant area of research. The furocoumarin scaffold can be functionalized with specific recognition moieties that can selectively bind to a target analyte. This binding event can then induce a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity, or a shift in the emission wavelength, allowing for the detection and quantification of the analyte. nih.gov

While the direct application of 7H-Furo[3,2-g] nih.govbenzopyran-7-one, 3-phenyl- as a chemosensor is not yet widely reported, its fluorescent properties suggest its potential as a building block for the design of new sensors. The phenyl group can be further modified with chelating agents or other reactive groups to impart selectivity towards specific analytes.

Chromatographic Separation Enhancements

In the field of chromatography, there is a continuous search for new stationary phases with unique selectivities for the separation of complex mixtures. The planar and aromatic nature of 7H-Furo[3,2-g] nih.govbenzopyran-7-one, 3-phenyl- suggests its potential use as a component of a stationary phase in high-performance liquid chromatography (HPLC). Phenyl-based stationary phases are known to provide unique selectivity for aromatic and unsaturated compounds due to π-π interactions. chromatographyonline.comnih.gov

Furthermore, the chiral nature of some psoralen derivatives has been exploited for the enantioselective separation of racemic compounds. nih.gov While the 3-phenyl derivative itself is not chiral, it could be used as a scaffold for the synthesis of chiral selectors to be immobilized on a solid support for chiral chromatography. The separation of furocoumarins themselves has been extensively studied using various chromatographic techniques, indicating the importance of this class of compounds in analytical science. researchgate.netnih.govresearchgate.net

Contributions to Agrochemical Research (e.g., as signaling molecules, not as active pesticides)

Furocoumarins, the class of compounds to which 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- belongs, are well-documented as phytoalexins. Phytoalexins are antimicrobial and often antioxidative substances synthesized de novo by plants that accumulate rapidly at areas of pathogen infection. Their production is a key component of the plant's defense system. While direct research on 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- as a signaling molecule in agriculture is limited, the known roles of related furocoumarins provide a strong basis for its potential in this area.

The core furocoumarin structure is implicated in plant defense signaling pathways. When a plant is under attack from pathogens such as fungi or bacteria, it initiates a series of defense responses. The synthesis and accumulation of phytoalexins like furocoumarins at the site of infection is a hallmark of this response. These compounds can inhibit the growth of the invading pathogen and can also act as signaling molecules to activate other defense mechanisms in the plant.

The introduction of a phenyl group at the 3-position of the 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one scaffold can be expected to modulate its biological activity and signaling properties. The phenyl group can alter the molecule's lipophilicity, which may affect its ability to penetrate cell membranes and interact with intracellular signaling components. Furthermore, the steric and electronic properties of the phenyl ring could influence the binding affinity of the molecule to specific protein receptors or enzymes involved in plant defense signaling cascades.

Research into the structure-activity relationships of various furocoumarin derivatives could elucidate the specific role of the 3-phenyl substitution. By comparing the signaling activity of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- with that of unsubstituted or differently substituted furocoumarins, researchers could gain valuable insights into the molecular requirements for potent signaling activity. This knowledge could be harnessed to develop novel agrochemical agents that enhance a plant's natural defense mechanisms, offering a more sustainable approach to crop protection.

Below is a table summarizing the potential roles of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- in agrochemical research, based on the known functions of the furocoumarin class.

Potential Role Underlying Mechanism Significance in Agrochemical Research
Phytoalexin ElicitorInduction of endogenous phytoalexin production in plants.Enhancement of a plant's natural resistance to pathogens.
Plant Defense SignalActivation of systemic acquired resistance (SAR) pathways.Broad-spectrum and long-lasting protection against a variety of pathogens.
AllelochemicalInfluence on the growth and development of neighboring plants and microorganisms.Potential for use in weed management and soil health improvement.

Potential in Dye Chemistry and Pigment Development

The extended, planar, and aromatic structure of furocoumarins, including 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl-, provides a chromophore that can absorb and emit light, making them interesting candidates for applications in dye and pigment chemistry. The photophysical properties of the furocoumarin scaffold are well-documented and are significantly influenced by the nature and position of substituents on the core ring system.

The parent furocoumarin structure typically exhibits absorption maxima in the ultraviolet (UV) region of the electromagnetic spectrum. However, the introduction of a phenyl group at the 3-position, as in 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl-, can extend the conjugation of the π-electron system. This extended conjugation generally leads to a bathochromic shift, moving the absorption and fluorescence emission maxima to longer wavelengths, potentially into the visible region. This shift is a critical factor in the development of colored dyes and pigments.

The phenyl group can also influence the fluorescence quantum yield and Stokes shift of the molecule. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter for the brightness of a fluorescent dye. The Stokes shift, which is the difference between the absorption and emission maxima, is important for applications where it is necessary to separate the excitation and emission signals.

The potential of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- and its derivatives in dye chemistry can be further enhanced through synthetic modifications. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can be used to fine-tune the photophysical properties of the molecule. This allows for the rational design of dyes with specific colors and fluorescence characteristics for various applications, such as in fluorescent probes, organic light-emitting diodes (OLEDs), and textile dyeing.

The table below presents a summary of the potential photophysical properties of 7H-Furo[3,2-g] researchgate.netbenzopyran-7-one, 3-phenyl- based on the known characteristics of related furocoumarin derivatives.

Photophysical Property Influence of 3-Phenyl Substitution Potential Application in Dye Chemistry
Absorption Maximum (λabs)Bathochromic shift towards the visible region.Development of colored dyes and pigments.
Emission Maximum (λem)Bathochromic shift in fluorescence emission.Fluorescent dyes for imaging and sensing.
Fluorescence Quantum Yield (ΦF)Modulation of fluorescence intensity.Bright and efficient fluorescent probes.
Stokes ShiftPotential for a large Stokes shift.Applications requiring clear separation of excitation and emission signals.

Conclusion and Future Research Directions

Synthesis and Mechanistic Insights into 7H-Furo[3,2-g]benzopyran-7-one, 3-phenyl-

The synthesis of the furo[3,2-g] mdpi.combenzopyran-7-one (psoralen) scaffold is a well-explored area of organic chemistry, often involving multi-step reactions. ontosight.ai Common strategies include the Pechmann condensation, which is used for forming the coumarin (B35378) ring system. sciengine.comresearchgate.net For instance, a novel method for a related compound, 4-Methoxy-7H-Furo[3,2-g] mdpi.combenzopyran-7-one, was developed starting from phloroglucinol (B13840) and involving steps like etherification, iodination, Pechmann condensation, and a coupling reaction. sciengine.comresearchgate.net Another synthetic approach involves the condensation of 7-Hydroxy-3-phenyl-[4H]-1-benzopyran-4-one with 2-bromocyclohexanone, followed by hydrolysis, dehydrogenation, and construction of the benzopyrone ring to yield a 3-phenyl-benzofuro-benzopyran-4-one. researchgate.net

Mechanistically, the formation of these fused ring systems often involves key steps such as nucleophilic attack, condensation, and cyclodehydration. beilstein-archives.orgmdpi.com For example, a proposed mechanism for the synthesis of a furo[3,2-c]pyran-4-one derivative involves the nucleophilic attack of a precursor salt on an α-bromoketone, followed by in-situ cyclization and dehydration. beilstein-archives.org Similarly, the formation of a furo[2,3-f]chromene derivative proceeds via Michael addition, acid-catalyzed cleavage of a Meldrum's acid moiety, and subsequent cyclodehydration. mdpi.com Future synthetic research should focus on developing more efficient, regioselective, and environmentally benign one-pot methodologies, potentially utilizing multicomponent reactions, to access 7H-Furo[3,2-g] mdpi.combenzopyran-7-one, 3-phenyl- and its analogues. nih.gov

Unexplored Reactivity and Derivatization Opportunities

The core 7H-Furo[3,2-g]benzopyran-7-one structure is ripe for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities. Research has already demonstrated successful derivatization at various positions on the psoralen (B192213) ring system.

Position 5: A notable derivative, 5-((diethylamino)methyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one, was synthesized and showed remarkable melanogenic effects. mdpi.com This highlights the potential of introducing aminoalkyl groups at this position to modulate biological function.

Position 9: A series of 9-alkoxy-7H-furo[3,2-g] chromen-7-ones were synthesized and evaluated for antidepressant-like actions. nih.gov Additionally, 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives have been designed as potential vasodilatory agents. nih.gov

These examples underscore the opportunity to explore a wide range of substituents around the core molecule. Future derivatization efforts could focus on introducing various functional groups (e.g., halogens, nitro groups, heterocyclic rings) at unexplored positions of the 3-phenyl- analogue to systematically probe structure-activity relationships (SAR). The phenyl ring at position 3 itself offers another site for substitution, which could significantly influence the molecule's steric and electronic properties and, consequently, its biological interactions.

Promising Avenues for Advanced Biological Mechanism Discovery

Derivatives of the 7H-Furo[3,2-g]benzopyran-7-one scaffold have been shown to interact with multiple biological pathways, opening promising avenues for mechanistic discovery for the 3-phenyl- variant. A key area of interest is in signaling pathways related to pigmentation and cell growth.

One study on 5-((diethylamino)methyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one (5D3PC) provided deep mechanistic insights, showing that it upregulates melanin (B1238610) synthesis by activating the cAMP/PKA and MAPKs signal pathways. mdpi.com This activation led to increased expression of crucial melanogenic proteins, as detailed in the table below.

Target Protein/MoleculeEffect of 5D3PC TreatmentPathway
Tyrosinase (TYR)UpregulationMelanogenesis
Tyrosinase-related protein-1 (TRP-1)UpregulationMelanogenesis
Tyrosinase-related protein-2 (TRP-2)UpregulationMelanogenesis
Microphthalmia-associated transcription factor (MITF)UpregulationMelanogenesis
Cyclic adenosine (B11128) monophosphate (cAMP)UpregulationcAMP/PKA Pathway
Phosphorylation of CREB (p-CREB)UpregulationcAMP/PKA Pathway
Phosphorylation of p38 MAPK (p-p38)UpregulationMAPK Pathway
Phosphorylation of JNK (p-JNK)UpregulationMAPK Pathway

Other derivatives have pointed to different mechanisms. For example, 9-alkoxy derivatives appear to exert antidepressant-like effects through the serotonergic system. nih.gov Meanwhile, certain 9-hydroxy derivatives show vasodilatory activity, with molecular docking studies suggesting they interact with L-calcium channels. nih.gov A nitrophenyl derivative has also been identified in the context of antidotes against botulinum neurotoxins. researchgate.net Future research should aim to elucidate the specific molecular targets and mechanisms of action for 7H-Furo[3,2-g] mdpi.combenzopyran-7-one, 3-phenyl- itself, exploring its potential influence on these and other cellular signaling cascades.

Emerging Applications in Interdisciplinary Scientific Fields

The diverse biological activities of furobenzopyranones suggest a range of applications across interdisciplinary fields, primarily in medicinal chemistry and pharmacology. The demonstrated effects of various derivatives position this class of compounds as potential leads for developing new therapeutic agents.

Potential Therapeutic AreaObserved Activity of Derivatives
Pigmentation Disorders (e.g., Vitiligo)Pro-melanogenic effects mdpi.com
Neurological Disorders (e.g., Depression)Antidepressant-like action nih.gov
Cardiovascular Conditions (e.g., Hypertension)Vasodilatory properties nih.gov
Toxin NeutralizationAntidote against neurotoxins researchgate.net
Circulatory System DisordersAntiarrhythmic action nih.gov

Beyond therapeutics, the intrinsic properties of the furobenzopyranone core suggest other applications. Compounds with this scaffold are known to exhibit fluorescence, opening possibilities for their use as molecular probes in biochemical assays or cellular imaging. ontosight.ai As photosensitizers, furocoumarins are already utilized in PUVA (Psoralen + UVA) therapy for skin conditions, an established interdisciplinary application combining chemistry and medicine. mdpi.com Future research could explore the specific photophysical properties of 7H-Furo[3,2-g] mdpi.combenzopyran-7-one, 3-phenyl- to develop novel photosensitizers or materials for optical applications.

Challenges and Opportunities in Furobenzopyranone Research

The field of furobenzopyranone research is not without its challenges, but these are balanced by significant opportunities for innovation and discovery.

Challenges:

Synthetic Complexity: Achieving high regioselectivity and yield in multi-step syntheses can be challenging. sciengine.comresearchgate.net Developing robust and scalable synthetic routes is crucial for further investigation and potential commercialization.

Mechanism Elucidation: Identifying the precise molecular targets and fully unraveling the complex biological mechanisms of action requires sophisticated pharmacological and biochemical studies.

Pharmacokinetics: Like many heterocyclic compounds, optimizing properties such as solubility, bioavailability, and metabolic stability is a significant hurdle in translating a promising compound into a viable therapeutic agent. bohrium.com

Opportunities:

Drug Discovery: The wide range of biological activities demonstrated by its derivatives makes 7H-Furo[3,2-g] mdpi.combenzopyran-7-one, 3-phenyl- a highly attractive scaffold for developing novel drugs for various diseases, from dermatological disorders to neurological conditions. mdpi.comnih.gov

Computational Chemistry: The use of in silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction, can accelerate the design and optimization of new derivatives, reducing costs and time. nih.govnih.gov

Materials Science: The fluorescent and photochemical properties of the furocoumarin core could be harnessed to develop new smart materials, sensors, or photodynamic therapy agents. ontosight.ai

Q & A

Q. What preliminary bioactivity data exist for 3-phenyl-substituted furocoumarins, and how should assays be designed to evaluate their therapeutic potential?

  • Methodological Answer : Related furocoumarins (e.g., xanthotoxol, oxypeucedanin) exhibit antioxidant, neuroprotective, and antidiabetic activities . For 3-phenyl derivatives:
  • Antioxidant Assays : Use DPPH/ABTS radical scavenging with IC50_{50} quantification. Compare to controls like ascorbic acid.
  • Neuroprotection : Employ SH-SY5Y neuronal cells under oxidative stress (e.g., high glucose), measuring viability via MTT assays .
  • Dose-Response : Include a range (e.g., 1–100 µM) and validate with triplicates to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., 3-phenyl vs. 4-methoxy) influence the photochemical properties and DNA interaction of furocoumarins?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Compare λmax_{max} shifts; methoxy groups typically red-shift absorption due to electron-donating effects, while phenyl groups may enhance π-π stacking.
  • DNA Intercalation Studies : Use ethidium bromide displacement assays or computational docking (e.g., AutoDock Vina) to assess binding affinity. For example, psoralen derivatives intercalate into DNA and form crosslinks under UV light, but phenyl substituents may alter binding kinetics .
  • Contradictions : Methoxy derivatives (e.g., bergapten) show higher phototoxicity than non-substituted analogs, but phenyl groups might reduce solubility, complicating bioactivity .

Q. What analytical challenges arise in quantifying 3-phenyl furocoumarins in complex matrices (e.g., plant extracts), and how can they be resolved?

  • Methodological Answer :
  • Matrix Interference : Co-eluting compounds (e.g., terpenes) can obscure peaks. Use LC-MS/MS with selective ion monitoring (SIM) or MRM transitions for specificity .
  • Calibration Standards : Synthesize and characterize pure 3-phenyl analogs, as commercial standards are often unavailable. Validate linearity (R2^2 > 0.99) across relevant concentrations .
  • Recovery Studies : Spike samples with known quantities and assess extraction efficiency (e.g., microwave-assisted extraction vs. Soxhlet) .

Q. How can computational modeling predict the pharmacokinetic properties of 3-phenyl furocoumarins, and what experimental validation is required?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 metabolism. For 3-phenyl derivatives, higher logP may suggest improved membrane permeability but poorer aqueous solubility .
  • In Vitro Validation :
  • Solubility : Use shake-flask method in PBS (pH 7.4).
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via HPLC .
  • Contradictions : Predicted hepatic clearance may not align with in vivo data due to protein binding or transporter interactions .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported bioactivity data between structurally similar furocoumarins (e.g., 3-phenyl vs. 4-methoxy)?

  • Resolution Strategy :
  • Contextualize Study Conditions : Compare assay parameters (e.g., cell lines, exposure time). For example, neuroprotection in SH-SY5Y cells may vary with glucose concentration .
  • SAR Analysis : Use molecular docking to identify substituent-specific interactions (e.g., hydrogen bonding with methoxy vs. hydrophobic interactions with phenyl) .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., NIST, peer-reviewed studies) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.